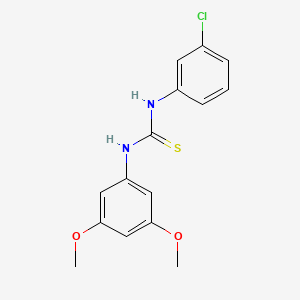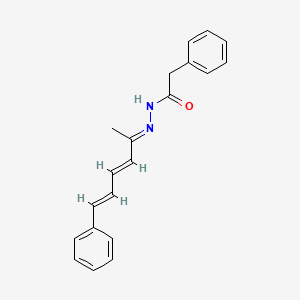![molecular formula C14H12Cl2N2OS B5860163 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide, also known as ABAH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have antioxidant properties and to reduce oxidative stress in cells.
实验室实验的优点和局限性
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been extensively studied, and its properties and effects are well-characterized. However, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
未来方向
There are several future directions for research on 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide and its effects on various signaling pathways. Finally, more studies are needed to investigate the safety and efficacy of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide in humans and to determine its potential use in clinical settings.
合成方法
The synthesis of 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide involves the reaction of 2,4-dichlorobenzohydrazide with 5-methyl-2-thiophene carboxaldehyde in the presence of a catalyst. The resulting product is 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
2,4-dichloro-N-[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-3-6-13(20-8)9(2)17-18-14(19)11-5-4-10(15)7-12(11)16/h3-7H,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMAGUEWJZTJE-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-[(1E)-1-(5-methylthiophen-2-yl)ethylidene]benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)


![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)

![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)


![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
